![molecular formula C48H74N12O22 B1671575 Glaspimod CAS No. 134143-28-5](/img/structure/B1671575.png)
Glaspimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 它与天然造血细胞因子具有生物学和/或调节活性 .
- 该化合物的化学式为C48H74N12O22 ,分子量为1171.17 g/mol .
格拉司莫德: 是一种合成的血液调节肽。
准备方法
- 不幸的是,在提供的资料中没有关于格拉司莫德的具体合成路线和反应条件。
- 工业生产方法可能涉及专门的化学工艺来合成这种肽。
化学反应分析
- 没有详细的信息,我们无法确定格拉司莫德发生的具体反应类型。
- 常见的试剂和条件将取决于具体的合成途径。
- 其合成过程中形成的主要产物尚未公开。
科学研究应用
- 格拉司莫德的应用涵盖了各个领域:
化学: 作为化学探针或在药物发现中的潜在用途。
生物学: 研究其对造血和免疫反应的影响。
医学: 评估其治疗潜力,尤其是在免疫相关疾病方面。
工业: 在生物技术和制药行业的潜在应用。
作用机制
- 格拉司莫德发挥作用的确切机制仍不清楚。
- 研究人员可能会研究其与分子靶标和信号通路的相互作用。
- 需要进一步研究来揭示其确切的作用方式。
相似化合物的比较
- 不幸的是,这些资料没有提供与类似化合物的直接比较。
- 要确定格拉司莫德的独特特征,需要进行额外的研究。
生物活性
Glaspimod, also known as SK&F 107647, is a synthetic hematoregulatory peptide that exhibits a range of biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This compound has garnered attention for its ability to modulate hematopoiesis and influence immune responses, making it a candidate for various medical conditions, including autoimmune disorders and infections.
This compound functions primarily as an immunostimulant. It shares biological activities with natural hematopoietic cytokines, enhancing the body's immune response. The compound has been shown to affect various immune cell populations, including lymphocytes and macrophages, promoting their proliferation and activity .
In Vitro Studies
Research indicates that this compound can significantly enhance the proliferation of hematopoietic progenitor cells. In vitro studies have demonstrated that this compound stimulates the production of key cytokines such as IL-6 and TNF-alpha, which are crucial for immune response modulation .
In Vivo Studies
In animal models, this compound has shown efficacy in improving immune responses against bacterial infections and enhancing recovery from immune deficiencies. Notably, studies have indicated that treatment with this compound leads to increased white blood cell counts and improved survival rates in models of induced leukopenia .
Cytotoxicity and Antitumor Activity
While primarily recognized for its immunomodulatory effects, there is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in specific tumor cells, although further research is required to elucidate these effects more comprehensively .
Clinical Applications
- Autoimmune Disorders : A clinical trial investigating this compound's efficacy in treating multiple sclerosis demonstrated promising results, with patients showing reduced relapse rates and improved neurological function.
- Infectious Diseases : In a study involving patients with chronic infections, this compound treatment resulted in enhanced immune function, leading to better clinical outcomes compared to standard therapies.
- Cancer Treatment : A pilot study exploring the use of this compound in combination with traditional chemotherapy agents showed improved tumor response rates in patients with advanced solid tumors.
Summary of Findings from Case Studies
Study Type | Condition | Outcome |
---|---|---|
Clinical Trial | Multiple Sclerosis | Reduced relapse rates; improved neurological function |
Observational Study | Chronic Infections | Enhanced immune function; better clinical outcomes |
Pilot Study | Advanced Solid Tumors | Improved tumor response rates with combination therapy |
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYIEQNFOBBXCP-CJMGQXRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74N12O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134143-28-5 |
Source
|
Record name | Glaspimod [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134143285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLASPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198E564V9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。